(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one
Description
The compound (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one is a rhodanine-derived heterocyclic molecule featuring a thiazolidinone core fused with an indole moiety. Key structural attributes include:
- A 2,5-dimethoxyphenyl substituent at the 3-position of the thiazolidinone ring, contributing electron-donating effects and lipophilicity.
- A 1-ethyl group on the indole nitrogen, balancing solubility and membrane permeability.
This compound is part of a broader class of rhodanine derivatives known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
(5Z)-3-(2,5-dimethoxyphenyl)-5-(1-ethyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-4-22-14-8-6-5-7-13(14)17(19(22)24)18-20(25)23(21(28)29-18)15-11-12(26-2)9-10-16(15)27-3/h5-11H,4H2,1-3H3/b18-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNCYZRGRWVTRK-ZCXUNETKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=C(C=CC(=C4)OC)OC)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=C(C=CC(=C4)OC)OC)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety and the dimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pathways involved may include binding to enzymes or receptors, leading to a biological response. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Rhodanine Derivatives
Key Observations
Substituent Effects on Bioactivity: Methoxy vs. Hydroxy Groups: The target compound’s 2,5-dimethoxyphenyl group likely offers superior lipophilicity compared to 5b’s 3-hydroxyphenyl, enhancing membrane permeability while retaining moderate solubility .
Biological Performance :
- Compounds with polar substituents (e.g., 5h’s benzoic acid) exhibit lower MIC values against Gram-negative bacteria, highlighting the trade-off between solubility and permeability .
- The target compound’s dimethoxy and ethyl groups may position it as a balanced candidate for broad-spectrum activity, though empirical validation is needed.
Research Tools and Methodologies
- Crystallography : SHELX and WinGX/ORTEP (Ev2, Ev8) have been critical in resolving the Z-configuration and planarity of rhodanine-indole systems, confirming their suitability for target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
